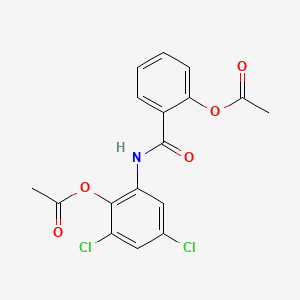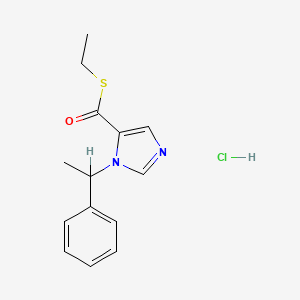
4-Imidazolethiocarboxylic acid, 3-(alpha-methylbenzyl)-, S-ethyl ester, hydrochloride, (+)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Imidazolethiocarboxylic acid, 3-(alpha-methylbenzyl)-, S-ethyl ester, hydrochloride, (+)- is a complex organic compound. It belongs to the class of imidazole derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine.
Méthodes De Préparation
The synthesis of 4-Imidazolethiocarboxylic acid, 3-(alpha-methylbenzyl)-, S-ethyl ester, hydrochloride, (+)- typically involves multiple steps. The synthetic route often starts with the preparation of the imidazole ring, followed by the introduction of the thiocarboxylic acid group and the alpha-methylbenzyl group. The final step involves the esterification with ethyl alcohol and the formation of the hydrochloride salt. The reaction conditions usually require controlled temperatures, specific catalysts, and solvents to ensure high yield and purity.
Analyse Des Réactions Chimiques
4-Imidazolethiocarboxylic acid, 3-(alpha-methylbenzyl)-, S-ethyl ester, hydrochloride, (+)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thiocarboxylic acid group to a thiol or a sulfide.
Substitution: The imidazole ring can undergo substitution reactions, where different substituents replace the hydrogen atoms on the ring. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4-Imidazolethiocarboxylic acid, 3-(alpha-methylbenzyl)-, S-ethyl ester, hydrochloride, (+)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe to study enzyme mechanisms and protein interactions.
Medicine: It has potential therapeutic applications due to its biological activity, including antimicrobial and anticancer properties.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of 4-Imidazolethiocarboxylic acid, 3-(alpha-methylbenzyl)-, S-ethyl ester, hydrochloride, (+)- involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, affecting their activity. The thiocarboxylic acid group can form covalent bonds with nucleophiles, leading to the inhibition of enzyme activity or the modification of protein structures. The alpha-methylbenzyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more easily.
Comparaison Avec Des Composés Similaires
4-Imidazolethiocarboxylic acid, 3-(alpha-methylbenzyl)-, S-ethyl ester, hydrochloride, (+)- can be compared with other imidazole derivatives such as:
Imidazole-2-thiol, 4-(p-fluorobenzyl)-: This compound has a similar imidazole ring structure but differs in the substituents attached to the ring.
4-Imidazolethiocarboxylic acid, 3-(alpha-methylbenzyl)-, S-phenyl ester: This compound has a phenyl ester group instead of an ethyl ester group, leading to different chemical properties and reactivity. The uniqueness of 4-Imidazolethiocarboxylic acid, 3-(alpha-methylbenzyl)-, S-ethyl ester, hydrochloride, (+)- lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
66641-83-6 |
|---|---|
Formule moléculaire |
C14H17ClN2OS |
Poids moléculaire |
296.8 g/mol |
Nom IUPAC |
S-ethyl 3-(1-phenylethyl)imidazole-4-carbothioate;hydrochloride |
InChI |
InChI=1S/C14H16N2OS.ClH/c1-3-18-14(17)13-9-15-10-16(13)11(2)12-7-5-4-6-8-12;/h4-11H,3H2,1-2H3;1H |
Clé InChI |
WEXCUWVJWYEPCV-UHFFFAOYSA-N |
SMILES canonique |
CCSC(=O)C1=CN=CN1C(C)C2=CC=CC=C2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


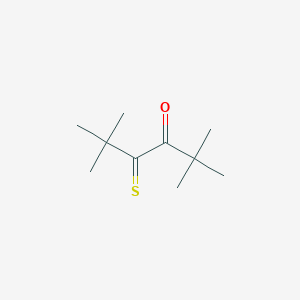
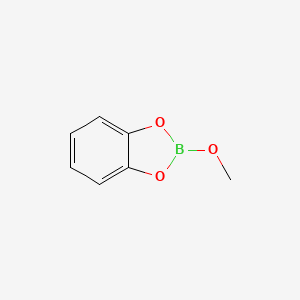
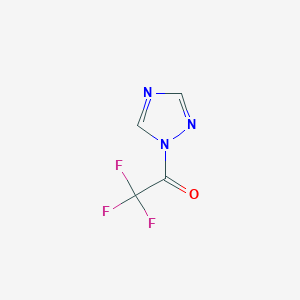
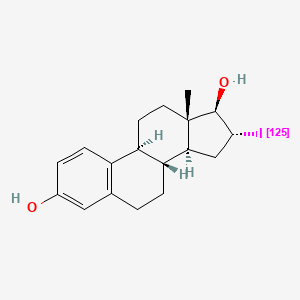
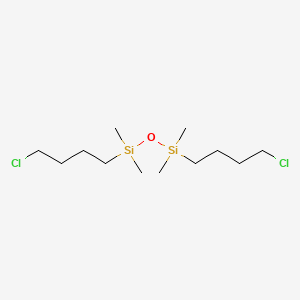
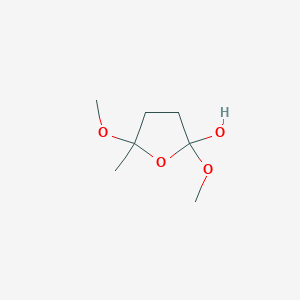
![1,3,4-Trimethyl-2-[(thiophen-3-yl)methyl]-1,2-dihydropyridine](/img/structure/B14472085.png)
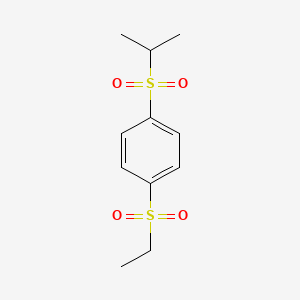
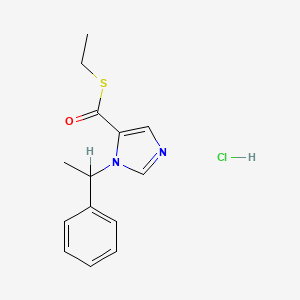

![2-[(Ethylsulfanyl)methyl]phenyl dimethylcarbamate](/img/structure/B14472118.png)
